molecular formula C21H22N4O4 B2397534 (E)-N'-(2-hydroxybenzylidene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1285572-00-0

(E)-N'-(2-hydroxybenzylidene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No. B2397534
M. Wt: 394.431
InChI Key: QDFWVDJGXCAEEZ-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-N’-(2-hydroxybenzylidene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide” is a chemical compound with the molecular formula C21H22N4O4 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to a carbohydrazide group and two phenyl rings. One of the phenyl rings has isopropoxy and methoxy substituents, while the other is attached to the carbohydrazide group via a hydroxybenzylidene bridge .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 394.42 . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources .

Scientific Research Applications

Synthesis and Characterization

The compound (E)-N'-(2-hydroxybenzylidene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, due to its structural complexity, has been a subject of interest in various synthetic and structural studies. Researchers have synthesized and characterized related compounds to understand their chemical properties, molecular structure, and potential applications. For instance, studies on similar compounds have involved detailed spectroscopic methods for characterization, including FT-IR, 1H & 13C NMR, and ESI-MS, along with single-crystal X-ray diffraction to confirm the (E)-configuration of hydrazonoic groups (Karrouchi et al., 2021).

Corrosion Inhibition

Research has also been conducted on the corrosion protection behavior of carbohydrazide-pyrazole compounds, demonstrating significant inhibition efficiency on mild steel surfaces in acidic solutions. These studies employ electrochemical and computational approaches to elucidate the compounds' adsorption behaviors and their protective layer formation mechanisms on metal surfaces (Paul et al., 2020).

Antitumor and Cytotoxicity Studies

Compounds with structural similarities to (E)-N'-(2-hydroxybenzylidene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide have been explored for their potential antitumor and cytotoxic activities. Some derivatives have been synthesized and tested in vitro for cytotoxic activity against various cancer cell lines, including Ehrlich Ascites Carcinoma (EAC) cells, showing promising results (Hassan et al., 2014).

Molecular Docking Studies

The exploration of molecular docking studies, particularly those involving similar compounds, has highlighted their potential as anti-diabetic agents. These studies involve theoretical calculations and molecular docking simulations to predict the interaction between the compounds and specific protein targets, suggesting a basis for the development of new therapeutic agents (Karrouchi et al., 2021).

properties

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-(3-methoxy-4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-13(2)29-19-9-8-14(10-20(19)28-3)16-11-17(24-23-16)21(27)25-22-12-15-6-4-5-7-18(15)26/h4-13,26H,1-3H3,(H,23,24)(H,25,27)/b22-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFWVDJGXCAEEZ-WSDLNYQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-(2-hydroxybenzylidene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.